2-methoxy-5-nitro-N-(prop-2-yn-1-yl)aniline
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Overview
Description
2-methoxy-5-nitro-N-(prop-2-yn-1-yl)aniline is an organic compound with the molecular formula C10H10N2O3 It is characterized by the presence of a methoxy group, a nitro group, and a prop-2-yn-1-yl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-nitro-N-(prop-2-yn-1-yl)aniline typically involves the nitration of 2-methoxyaniline followed by the introduction of the prop-2-yn-1-yl group. The nitration reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The resulting 2-methoxy-5-nitroaniline can then be reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-nitro-N-(prop-2-yn-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 2-methoxy-5-amino-N-(prop-2-yn-1-yl)aniline.
Reduction: 2-methoxy-5-nitroso-N-(prop-2-yn-1-yl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-5-nitro-N-(prop-2-yn-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-5-nitro-N-(prop-2-yn-1-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The prop-2-yn-1-yl group may also contribute to the compound’s activity by facilitating interactions with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-nitroaniline: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.
2-methoxy-5-nitrophenol: Contains a hydroxyl group instead of an amino group, leading to different chemical and biological properties.
Uniqueness
2-methoxy-5-nitro-N-(prop-2-yn-1-yl)aniline is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-methoxy-5-nitro-N-prop-2-ynylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-3-6-11-9-7-8(12(13)14)4-5-10(9)15-2/h1,4-5,7,11H,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYKBLWHNLZKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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